molecular formula C13H10F3NO5S2 B2827043 Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate CAS No. 895261-11-7

Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2827043
CAS No.: 895261-11-7
M. Wt: 381.34
InChI Key: VQPGMYGTBYEVKY-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a sulfonamide group and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate typically involves multiple steps. One common method includes the reaction of thiophene-2-carboxylic acid with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-(trifluoromethoxy)aniline under appropriate conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under strong oxidative conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiols or sulfides.

Scientific Research Applications

Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can enhance binding affinity to certain proteins or enzymes, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminobenzo[b]thiophene-2-carboxylate: Similar in structure but lacks the sulfonyl and trifluoromethoxyphenyl groups.

    Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Similar but does not have the trifluoromethoxyphenyl group.

Uniqueness

Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate is unique due to the presence of both the sulfonyl and trifluoromethoxyphenyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and binding affinity to various molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 3-[[4-(trifluoromethoxy)phenyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO5S2/c1-21-12(18)11-10(6-7-23-11)24(19,20)17-8-2-4-9(5-3-8)22-13(14,15)16/h2-7,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPGMYGTBYEVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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